molecular formula C13H17NO B13573510 2-(1-Benzylpyrrolidin-2-yl)acetaldehyde

2-(1-Benzylpyrrolidin-2-yl)acetaldehyde

Cat. No.: B13573510
M. Wt: 203.28 g/mol
InChI Key: PLQSVDHUGPBDHM-UHFFFAOYSA-N
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Description

2-(1-Benzylpyrrolidin-2-yl)acetaldehyde is an organic compound that features a pyrrolidine ring substituted with a benzyl group and an acetaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzylpyrrolidin-2-yl)acetaldehyde typically involves the reaction of pyrrolidine derivatives with benzyl halides under specific conditions. One common method includes the use of N-benzylation of pyrrolidine followed by oxidation to introduce the acetaldehyde group. The reaction conditions often involve the use of solvents such as acetone and catalysts to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may include steps such as purification through distillation or recrystallization to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzylpyrrolidin-2-yl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Benzyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 2-(1-Benzylpyrrolidin-2-yl)acetic acid.

    Reduction: 2-(1-Benzylpyrrolidin-2-yl)ethanol.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1-Benzylpyrrolidin-2-yl)acetaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1-Benzylpyrrolidin-2-yl)acetaldehyde involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The pathways involved may include the modulation of enzyme activity and the disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine: A simpler analog without the benzyl and acetaldehyde groups.

    N-Benzylpyrrolidine: Lacks the acetaldehyde group.

    2-(1-Benzylpyrrolidin-3-yl)acetaldehyde: Similar structure but with a different substitution pattern on the pyrrolidine ring.

Uniqueness

2-(1-Benzylpyrrolidin-2-yl)acetaldehyde is unique due to the presence of both the benzyl and acetaldehyde groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications .

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

2-(1-benzylpyrrolidin-2-yl)acetaldehyde

InChI

InChI=1S/C13H17NO/c15-10-8-13-7-4-9-14(13)11-12-5-2-1-3-6-12/h1-3,5-6,10,13H,4,7-9,11H2

InChI Key

PLQSVDHUGPBDHM-UHFFFAOYSA-N

Canonical SMILES

C1CC(N(C1)CC2=CC=CC=C2)CC=O

Origin of Product

United States

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